1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)piperidine-2-carboxylic acid

Description

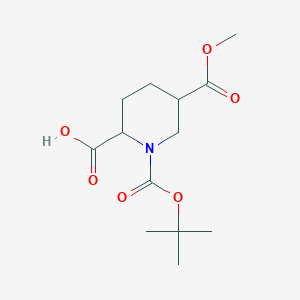

1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)piperidine-2-carboxylic acid is a chiral piperidine derivative featuring three functional groups: a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a methoxycarbonyl ester at position 5, and a carboxylic acid at position 2 (Figure 1). This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly for constructing peptidomimetics or protease inhibitors due to its stereochemical flexibility and reactive sites .

Molecular Formula: C14H21NO6 Molecular Weight: 299.32 g/mol Key Applications:

Properties

IUPAC Name |

5-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO6/c1-13(2,3)20-12(18)14-7-8(11(17)19-4)5-6-9(14)10(15)16/h8-9H,5-7H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVJQNPGRDLPCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)piperidine-2-carboxylic acid, also known by its chemical structure and various CAS numbers (e.g., 914261-00-0), is a compound of significant interest in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C13H21NO6

- Molecular Weight : 287.31 g/mol

- CAS Number : 914261-00-0

- Purity : Typically >97% in commercial preparations.

The compound exhibits biological activity primarily through its interaction with various enzymatic pathways. It has been studied for its role as a potential inhibitor of angiotensin-converting enzyme (ACE), which is crucial in the regulation of blood pressure.

Biological Activity Overview

This compound has shown various biological activities, including:

Case Study 1: ACE Inhibition

A study focused on the synthesis and evaluation of several derivatives found that modifications to the carboxylic acid group can enhance ACE inhibition. The original compound exhibited an IC50 value of 0.07 µM, making it a potent candidate for further development .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship revealed that the presence of the tert-butoxycarbonyl and methoxycarbonyl groups significantly affects the compound's biological properties. By systematically altering these groups, researchers observed changes in both potency and selectivity toward target enzymes .

Data Table: Biological Activity Comparison

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | 0.07 | ACE Inhibitor |

| Compound A (hydroxamic acid derivative) | 0.011 | ACE Inhibitor |

| Compound B (tetrazole derivative) | 22 | ACE Inhibitor |

Safety and Handling

The compound is classified with several hazard statements indicating potential risks such as skin irritation (H315), eye irritation (H319), and respiratory issues (H335). Proper laboratory safety protocols should be followed when handling this substance .

Scientific Research Applications

Medicinal Chemistry

Boc-5-MCPCA has been utilized in the synthesis of various pharmaceutical compounds. Its applications include:

- Synthesis of Peptides : The tert-butoxycarbonyl (Boc) group is widely used as a protecting group for amines during peptide synthesis. This allows for the selective modification of other functional groups without affecting the amine functionality .

- Drug Development : The compound serves as an intermediate in the synthesis of bioactive molecules, including potential therapeutic agents targeting neurological disorders and other diseases .

Organic Synthesis

In organic synthesis, Boc-5-MCPCA acts as a versatile building block due to its reactive functional groups:

- Formation of Heterocycles : The piperidine ring structure allows for the formation of various heterocyclic compounds, which are essential in medicinal chemistry .

- Functionalization Reactions : The methoxycarbonyl group can participate in nucleophilic substitution reactions, enabling further derivatization and functionalization of the compound .

Case Studies

Several studies highlight the applications of Boc-5-MCPCA in synthetic pathways:

Case Study 1: Synthesis of Piperidine Derivatives

A study demonstrated the use of Boc-5-MCPCA in synthesizing novel piperidine derivatives with enhanced biological activity. The derivatives were evaluated for their pharmacological properties, showing promising results against specific cancer cell lines .

Case Study 2: Targeted Drug Delivery Systems

Research explored Boc-5-MCPCA's role in developing targeted drug delivery systems using PROTAC (Proteolysis Targeting Chimeras) technology. The compound served as a rigid linker, facilitating the design of molecules that selectively degrade target proteins involved in disease pathways .

Data Table: Applications Overview

Comparison with Similar Compounds

Substituent Variations in Piperidine Derivatives

Key Observations :

- Electron-Withdrawing Groups (e.g., fluorine at C5 in ) enhance electrophilicity but reduce solubility in non-polar solvents.

- Aromatic Substituents (e.g., phenyl at C4 in ) increase lipophilicity, favoring membrane permeability in drug design.

- Heterocyclic Moieties (e.g., oxazole in ) introduce hydrogen-bonding sites, improving target binding in medicinal chemistry.

Stereochemical Variations

Preparation Methods

Hydrogenation of Pyridine Derivatives Followed by Boc Protection

A widely adopted route involves the hydrogenation of dimethyl pyridine-3,5-dicarboxylate (1) to form the piperidine core, followed by sequential protection steps. In a representative procedure, dimethyl pyridine-3,5-dicarboxylate (55 g) is dissolved in methanol and 6 M hydrochloric acid, followed by the addition of rhodium-on-carbon (5.5 g). The mixture is stirred under hydrogen pressure (5 atm) at room temperature for 3 hours and then at 50°C for 12 hours. This dual-phase hydrogenation ensures complete reduction of the aromatic pyridine ring to piperidine while retaining the ester groups.

After filtration and concentration, the intermediate piperidine-3,5-dicarboxylic acid dimethyl ester is reacted with di-tert-butyl dicarbonate (68 g) in ethanol under ice-cooling. Triethylamine (60 mL) is added to scavenge HCl generated during Boc protection. The crude product is purified via silica gel chromatography, yielding 1-tert-butyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate as a side product (22.2 g) and the target compound (15.6 g) after fractional crystallization. This method achieves a 21% yield over two steps, with the Boc group selectively introduced at the piperidine nitrogen.

Key Considerations:

-

Catalyst Selection : Rhodium-on-carbon outperforms palladium or platinum catalysts in minimizing over-reduction of ester groups.

-

Acid Additives : Hydrochloric acid protonates the piperidine nitrogen, preventing premature Boc group hydrolysis during hydrogenation.

-

Temperature Control : Elevated temperatures (50°C) accelerate ring saturation but require careful monitoring to avoid ester degradation.

Mitsunobu-Mediated Alkylation and Sequential Deprotection

An alternative approach leverages the Mitsunobu reaction to install the methoxycarbonyl group. Starting from 5-hydroxypyridine-2-carboxylic acid (7), esterification with methanol yields methyl 5-hydroxypyridine-2-carboxylate (8). The hydroxyl group is then alkylated with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate under Mitsunobu conditions (diethyl azodicarboxylate and triphenylphosphine in THF). Subsequent hydrolysis with aqueous NaOH cleaves the methyl ester, generating the carboxylic acid at position 2.

While this method offers precise control over substitution patterns, the Mitsunobu reaction’s reliance on stoichiometric reagents increases costs and complicates purification. Furthermore, competing O- vs. N-alkylation necessitates rigorous chromatographic separation, reducing overall yields to 38–51%.

Reductive Amination and Carboxylation Strategies

Patent literature describes a carboxylation route starting from 4-(2-bromophenyl)piperidine (5). Boc protection using di-tert-butyl dicarbonate in THF/water affords tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate (6). Treatment with an alkyllithium reagent (e.g., n-BuLi) at −78°C generates a lithium intermediate, which is quenched with dry ice to introduce the carboxylic acid. Although this method is effective for aryl-substituted piperidines, adapting it to the target compound would require introducing the methoxycarbonyl group via esterification prior to carboxylation.

Comparative Analysis of Methodologies

The hydrogenation route remains the most industrially viable due to its compatibility with large-scale reactors and readily available starting materials. However, the Mitsunobu method provides superior regioselectivity for synthesizing enantiomerically pure variants, which are critical for chiral drug candidates.

Optimization Challenges and Innovations

Enhancing Hydrogenation Efficiency

Recent efforts focus on replacing rhodium with heterogeneous nickel catalysts to reduce costs. Nickel’s lower activity necessitates higher temperatures (80–100°C), which risk decarboxylation of the methoxycarbonyl group. Computational studies suggest that doping nickel with palladium (1–5 wt%) improves hydrogen uptake while maintaining selectivity.

Solvent Systems for Improved Selectivity

Supercritical CO₂ has emerged as a green solvent for Boc protection reactions. Its low viscosity enhances mass transfer during di-tert-butyl dicarbonate addition, reducing reaction times from 12 hours to 4 hours. Additionally, CO₂’s tunable solubility parameters minimize byproduct formation during ester hydrolysis .

Q & A

Q. What are the recommended methods for synthesizing 1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)piperidine-2-carboxylic acid, and how can Boc protection be optimized?

Methodological Answer: The synthesis typically involves sequential protection of the piperidine ring. The tert-butoxycarbonyl (Boc) group is introduced first via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in dichloromethane or THF . Optimization includes:

Q. How can researchers purify and characterize this compound to confirm structural integrity?

Methodological Answer:

- Purification : Use gradient elution in flash chromatography (e.g., hexane:ethyl acetate 3:1 to 1:1) to isolate the product. TLC monitoring (Rf ~0.4 in ethyl acetate) is critical .

- Characterization :

Q. What analytical techniques are essential for quantifying impurities in the final product?

Methodological Answer:

- HPLC/MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to detect residual solvents or deprotected intermediates.

- Elemental analysis : Verify stoichiometry (e.g., C, H, N content aligns with molecular formula C₁₃H₂₁NO₆) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize racemization at the piperidine ring?

Methodological Answer:

- Chiral catalysts : Use (R)- or (S)-BINOL-based catalysts to retain stereochemistry during methoxycarbonylation .

- Low-temperature reactions : Perform carboxylation steps at –20°C to suppress racemization .

- In situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. What strategies mitigate instability of the carboxylic acid group during long-term storage?

Methodological Answer:

Q. How should researchers handle hazardous intermediates generated during synthesis?

Methodological Answer:

- Ventilation : Use fume hoods for steps involving volatile reagents (e.g., chloroformates).

- PPE : Wear nitrile gloves and safety goggles; avoid skin contact with intermediates causing irritation (H315/H319) .

- Neutralization : Quench excess reagents (e.g., acyl chlorides) with aqueous NaHCO₃ before disposal .

Q. How can computational modeling predict reactivity of the piperidine ring in novel derivatives?

Methodological Answer:

Q. How to resolve contradictions in reported yields for methoxycarbonylation steps?

Methodological Answer:

Q. What green chemistry alternatives exist for introducing the methoxycarbonyl group?

Methodological Answer:

Q. How can researchers design stability-indicating assays for degradation products?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.